N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)propanamide
Overview
Description
N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)propanamide is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.15214353 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Detection and Quantification
A study developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), highlighting the importance of analytical methods in identifying and quantifying novel compounds in biological samples (Poklis et al., 2014).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of compounds is crucial for understanding their properties and potential applications. For instance, the crystal structure and herbicidal activity of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide were investigated, demonstrating the role of structural analysis in designing compounds with specific applications (Liu et al., 2008).
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial activity. For example, a study on the synthesis, antimicrobial activity, and docking of some novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying biologically active sulfonamide moiety revealed promising antimicrobial properties, underscoring the potential of such compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of chemical compounds is essential for their development into therapeutic agents. A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats provided valuable information on the molecular properties and metabolic profile of propanamide derivatives, aiding in the preclinical development of such compounds (Wu et al., 2006).
Enzymatic Modification for Antioxidant Capacity
Enzymatic modification of phenolic compounds can enhance their antioxidant capacity. Research on the laccase-mediated oxidation of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity highlights the potential of enzymatic modification in creating compounds with improved bioactive properties (Adelakun et al., 2012).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-4-6-14(7-5-13)8-11-18(20)19-16-12-15(21-2)9-10-17(16)22-3/h4-7,9-10,12H,8,11H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTPFDBBSIPSRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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